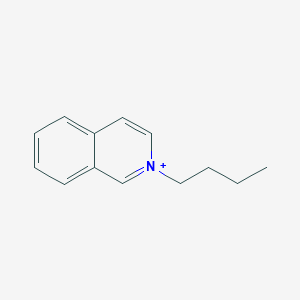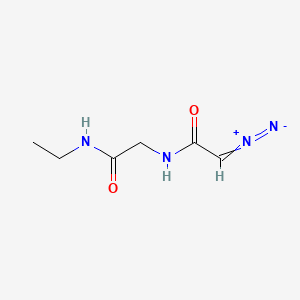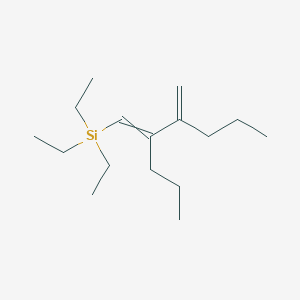
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to a triethyl group and a complex hydrocarbon chain. This compound is notable for its applications in organic synthesis and its role as a precursor to various silyl ethers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane typically involves the hydrosilylation of alkenes. This process can be catalyzed by transition metals such as platinum, rhodium, or cobalt. The reaction conditions often include:
Temperature: Moderate temperatures around 25-100°C.
Solvent: Common solvents include toluene or hexane.
Catalyst: Transition metal catalysts like platinum or rhodium complexes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:
Catalyst Optimization: Using highly efficient catalysts to minimize by-products.
Reaction Control: Precise control of temperature and pressure to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form silanols or siloxanes.
Reduction: Acts as a reducing agent in the presence of suitable catalysts.
Substitution: Can participate in nucleophilic substitution reactions to form different silyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogen atmosphere.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products
Oxidation Products: Silanols, siloxanes.
Reduction Products: Hydrocarbons, silyl ethers.
Substitution Products: Various silyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable silyl ethers.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane involves its ability to donate or accept electrons during chemical reactions. The silicon atom, with its vacant d-orbitals, can participate in various bonding interactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways include:
Hydrosilylation: Involves the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds.
Reduction: Silicon acts as a reducing agent, facilitating the reduction of various functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: Another organosilicon compound with similar reducing properties.
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Shares structural similarities but differs in reactivity and applications.
Uniqueness
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane is unique due to its specific structure, which imparts distinct reactivity patterns and applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.
Eigenschaften
CAS-Nummer |
40962-08-1 |
|---|---|
Molekularformel |
C16H32Si |
Molekulargewicht |
252.51 g/mol |
IUPAC-Name |
triethyl-(3-methylidene-2-propylhex-1-enyl)silane |
InChI |
InChI=1S/C16H32Si/c1-7-12-15(6)16(13-8-2)14-17(9-3,10-4)11-5/h14H,6-13H2,1-5H3 |
InChI-Schlüssel |
WFVZNHKARASTPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=C)C(=C[Si](CC)(CC)CC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


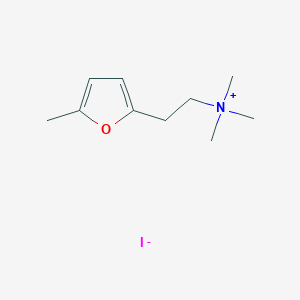
![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)

![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
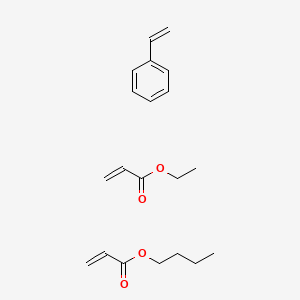
![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride](/img/structure/B14665380.png)
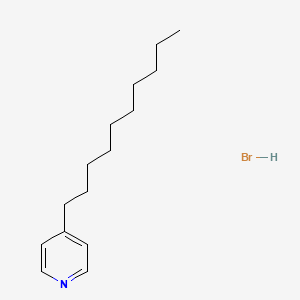
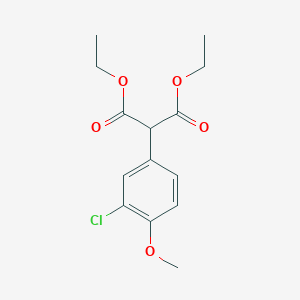
![(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide](/img/structure/B14665393.png)
![Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B14665404.png)
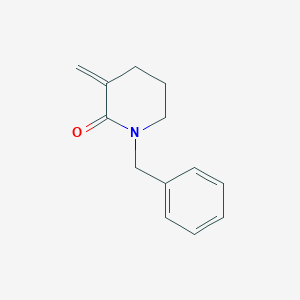
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
